molecular formula C8H9Cl2F3N2O B6185966 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride CAS No. 2624122-95-6

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride

Cat. No.: B6185966
CAS No.: 2624122-95-6
M. Wt: 277.1
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Description

5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride: is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a furo[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Furo[2,3-b]pyridine Core: This step often involves the cyclization of a suitable pyridine derivative with a furan moiety under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine or further reduce the furo[2,3-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.

Medicine

In medicine, derivatives of this compound are studied for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridine
  • 2H,3H-furo[2,3-b]pyridin-3-amine
  • 5-(trifluoromethyl)-pyridine

Uniqueness

Compared to similar compounds, 5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the furo[2,3-b]pyridine ring system. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2624122-95-6

Molecular Formula

C8H9Cl2F3N2O

Molecular Weight

277.1

Purity

0

Origin of Product

United States

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